Product packaging for 6-Nitro-5-quinolinecarboxaldehyde(Cat. No.:CAS No. 101327-86-0)

6-Nitro-5-quinolinecarboxaldehyde

Cat. No.: B12958771
CAS No.: 101327-86-0
M. Wt: 202.17 g/mol
InChI Key: AWZJOFJZDDOJGX-UHFFFAOYSA-N
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Description

Contextualization of the Quinoline (B57606) Scaffold in Advanced Organic and Medicinal Chemistry Research

Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its derivatives have been extensively investigated and are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. rsc.orgontosight.aimdpi.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov This adaptability has made it a focal point in the design and synthesis of novel therapeutic agents. nih.govrsc.org

Significance of Formyl and Nitro Functionalities in Contemporary Quinoline Chemistry

The introduction of formyl (-CHO) and nitro (-NO2) groups to the quinoline core at the 5 and 6 positions, respectively, imparts unique chemical reactivity to the molecule. The formyl group, an aldehyde, is a versatile synthetic handle. It can participate in a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, making it an invaluable precursor for the synthesis of more complex quinoline derivatives.

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline ring. ontosight.ai This electronic modulation can affect the molecule's reactivity and its potential biological activity. ontosight.ainih.gov Furthermore, the nitro group itself can be chemically transformed, most notably through reduction to an amino group, which opens up another avenue for diverse functionalization. nih.gov

Current Research Landscape and Identified Knowledge Gaps for 6-Nitro-5-quinolinecarboxaldehyde

While the broader class of functionalized quinolines is well-explored, specific and in-depth research focused exclusively on this compound is not extensively documented in publicly available literature. Much of the current understanding is inferred from studies on related nitroquinolines and quinolinecarboxaldehydes. This represents a significant knowledge gap. The unique substitution pattern of this compound, with adjacent nitro and formyl groups, suggests a distinct reactivity profile that warrants dedicated investigation.

Key areas requiring further exploration include:

Detailed Synthesis and Optimization: While general methods for the synthesis of substituted quinolines exist, such as the Friedländer synthesis, specific, high-yield protocols for this compound are not well-established. organic-chemistry.orgmdpi.commdpi.com

Comprehensive Reactivity Studies: A systematic investigation of the chemical transformations of both the formyl and nitro groups in this specific isomeric arrangement is needed.

Thorough Spectroscopic and Structural Characterization: Detailed analysis using modern spectroscopic techniques would provide a deeper understanding of its molecular structure and properties.

Exploration of Biological Potential: The potential of this compound as a building block for medicinally relevant molecules remains largely untapped.

Prospective Directions in Academic Research on this compound

The existing knowledge gaps surrounding this compound present numerous opportunities for future academic research. The development of efficient and scalable synthetic routes would be a primary focus, enabling broader access to this compound for further studies.

A significant area of future research will likely involve leveraging the dual functionalities of the molecule. The formyl group can be used as a point of diversification to create libraries of novel quinoline derivatives through reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination. Simultaneously, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of other heterocyclic rings fused to the quinoline system.

Furthermore, computational studies could be employed to predict the reactivity, electronic properties, and potential biological targets of this compound and its derivatives, guiding experimental work. The exploration of its coordination chemistry with various metal ions could also lead to the discovery of new catalysts or materials with interesting photophysical properties. mdpi.com

Chemical and Physical Properties

While specific experimental data for this compound is limited, data for the closely related isomer, 5-nitro-6-quinolinecarboxaldehyde, and the parent compound, 6-quinolinecarbaldehyde, can provide some insights.

Table 1: Physicochemical Properties of Related Quinoline Derivatives

Property 5-nitro-6-quinolinecarboxaldehyde chemsrc.com 6-Quinolinecarbaldehyde nih.gov
Molecular Formula C10H6N2O3 C10H7NO
Molecular Weight 202.17 g/mol 157.17 g/mol
LogP 2.48 1.6

| PSA | 75.78 Ų | 30.00 Ų |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O3 B12958771 6-Nitro-5-quinolinecarboxaldehyde CAS No. 101327-86-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101327-86-0

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

6-nitroquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6N2O3/c13-6-8-7-2-1-5-11-9(7)3-4-10(8)12(14)15/h1-6H

InChI Key

AWZJOFJZDDOJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)[N+](=O)[O-])N=C1

Origin of Product

United States

**advanced Spectroscopic and Structural Elucidation of 6 Nitro 5 Quinolinecarboxaldehyde**

Vibrational Spectroscopy for Molecular Characterization

The FT-IR spectrum of 6-Nitro-5-quinolinecarboxaldehyde is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups: the quinoline (B57606) core, the nitro group, and the aldehyde group.

The quinoline ring system gives rise to several bands. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings produce a complex pattern of bands in the 1625–1430 cm⁻¹ range. scialert.net

The aldehyde functional group is identified by two key vibrations. A strong, sharp absorption band corresponding to the C=O stretch is anticipated in the region of 1710-1685 cm⁻¹, characteristic of an aldehyde conjugated to an aromatic ring. orgchemboulder.com Additionally, a distinctive aldehydic C-H stretching vibration typically appears as one or two weaker bands between 2830 cm⁻¹ and 2695 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of a band near 2720 cm⁻¹ is particularly diagnostic for the aldehyde group. orgchemboulder.com

The nitro group (NO₂) introduces strong and highly characteristic absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) is expected to produce a very strong band between 1550-1475 cm⁻¹. orgchemboulder.comspectroscopyonline.com The symmetric stretching vibration (ν_s(NO₂)) gives rise to another strong band in the 1360-1290 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The presence of this pair of intense bands is a reliable indicator of the nitro functionality. spectroscopyonline.com Other vibrations, such as the in-plane scissoring mode, can be expected around 890-835 cm⁻¹. spectroscopyonline.com

Table 1: Predicted Characteristic FT-IR Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch Aromatic (Quinoline) 3100 - 3000 Medium to Weak
C-H Stretch Aldehyde (-CHO) 2830 - 2700 Weak, often two bands
C=O Stretch Aldehyde (-CHO) 1710 - 1685 Strong
C=C / C=N Stretch Quinoline Ring 1625 - 1430 Medium to Strong
Asymmetric NO₂ Stretch Nitro (-NO₂) 1550 - 1475 Very Strong
Symmetric NO₂ Stretch Nitro (-NO₂) 1360 - 1290 Strong
C-N Stretch Ar-NO₂ 1080 - 1000 Medium
C-H Bending Aromatic (Quinoline) 900 - 650 Medium to Strong
NO₂ Bending Nitro (-NO₂) 890 - 835 Medium

Complementing FT-IR, FT-Raman spectroscopy provides information on the polarizability of molecular bonds. For this compound, the FT-Raman spectrum would be particularly useful for observing vibrations of the aromatic system and the nitro group.

Based on studies of the parent compound, 6-quinolinecarboxaldehyde, the quinoline ring stretching vibrations are expected to be prominent in the Raman spectrum. nih.govresearchgate.net The C-H stretching vibrations of the aromatic ring would appear in the 3100-3000 cm⁻¹ range. The C=O stretch of the aldehyde group, while strong in the IR, is typically weaker in the Raman spectrum but should be observable around 1700 cm⁻¹.

The nitro group vibrations are also strong in the Raman spectrum. The symmetric stretch of the NO₂ group, found around 1350 cm⁻¹, is often particularly intense and well-defined. The asymmetric stretch is also active. A study on nitrobenzaldehydes showed the NO₂ asymmetric stretch appearing around 1530 cm⁻¹ and the symmetric stretch near 1315 cm⁻¹ in the FT-IR spectrum, with corresponding bands in the FT-Raman spectrum.

Table 2: Predicted FT-Raman Active Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch Aromatic (Quinoline) 3100 - 3000 Strong
C=O Stretch Aldehyde (-CHO) 1712 - 1701 Weak to Medium
Ring Stretching Quinoline Ring 1600 - 1300 Strong
Symmetric NO₂ Stretch Nitro (-NO₂) ~1350 Strong
Asymmetric NO₂ Stretch Nitro (-NO₂) ~1524 Medium
Ring Breathing Mode Quinoline Ring ~800 Strong

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying molecules adsorbed on nanostructured metal surfaces, providing immense signal amplification. nih.govrsc.org For this compound, SERS can elucidate how the molecule interacts with a metal surface, which is crucial for applications in catalysis and sensing.

Studies on the closely related compound 5-nitroisoquinoline (B18046) on silver nanoparticles have shown significant enhancement of the Raman signals. nih.govrsc.org It is expected that this compound would adsorb onto a silver or gold SERS substrate primarily through the nitrogen lone pair of the quinoline ring and potentially through the oxygen atoms of the nitro group. The orientation of the molecule on the surface dictates which vibrational modes are enhanced, according to SERS surface selection rules.

The most enhanced bands in the SERS spectrum would likely be those associated with the quinoline ring and the nitro group, given their proximity to the surface. Specifically, the symmetric NO₂ stretching vibration (~1350 cm⁻¹) and the quinoline ring breathing modes would be expected to show significant enhancement. The orientation of the nitro group relative to the surface can be inferred from the relative enhancement of its stretching and bending modes. For instance, if the nitro group lies flat on the surface, its out-of-plane bending modes might be more enhanced than its stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. One- and two-dimensional NMR experiments provide unambiguous information about the carbon skeleton and the relative stereochemistry of the protons.

The ¹H and ¹³C NMR spectra of this compound are dictated by the chemical environment of each nucleus. The electron-withdrawing nature of the nitrogen atom in the quinoline ring, the nitro group, and the aldehyde group significantly influences the chemical shifts.

In the ¹H NMR spectrum, the aldehydic proton is expected to be the most downfield signal, likely appearing above 10 ppm due to the deshielding effect of the carbonyl group and the aromatic ring current. The protons on the quinoline ring will appear in the aromatic region, typically between 7.5 and 9.5 ppm. The H-2 and H-4 protons are expected to be downfield due to the influence of the heterocyclic nitrogen. The H-8 proton will also be significantly deshielded due to its peri-relationship with the aldehyde at C-5. The H-7 proton will be deshielded by the adjacent nitro group.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be the most downfield signal, typically appearing around 190 ppm. The aromatic carbons will resonate between approximately 120 and 155 ppm. The carbons directly attached to the electron-withdrawing nitro group (C-6) and the nitrogen atom (C-2, C-4, C-8a) will be shifted downfield.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Predicted δ (ppm) Multiplicity
H-CHO >10.0 s
H-2 ~9.1 dd
H-4 ~9.0 dd
H-8 ~8.8 d
H-3 ~7.8 dd
H-7 ~8.5 d

Predicted values are estimates based on quinoline and substituent effects.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Predicted δ (ppm)
C-CHO ~192
C-2 ~153
C-4 ~151
C-8a ~149
C-6 ~148
C-5 ~135
C-4a ~130
C-8 ~132
C-7 ~125
C-3 ~123

Predicted values are estimates based on quinoline and substituent effects.

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the molecule's conformation.

A COSY (Correlation Spectroscopy) experiment would reveal the through-bond proton-proton couplings. esisresearch.org For this compound, the following correlations are expected:

A cross-peak between H-2 and H-3.

A cross-peak between H-3 and H-4.

A cross-peak between H-7 and H-8. These correlations would allow for the definitive assignment of the protons within the two distinct spin systems of the quinoline ring. No correlation would be seen for the aldehydic proton, confirming it as a singlet.

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides information about through-space proximity of protons, which is critical for determining the preferred conformation of the aldehyde group. magritek.comlibretexts.org The key NOE correlation to observe would be between the aldehydic proton (H-CHO) and the neighboring aromatic protons.

If the aldehyde group adopts a conformation where the C=O bond is pointing towards C-4, a NOE cross-peak would be expected between H-CHO and H-4.

Conversely, if the C=O bond points towards the nitro group at C-6, a NOE might be observed between H-CHO and the protons of the nitro-adjacent benzene ring, although this is less likely due to steric hindrance. The observation of a strong NOE between H-CHO and H-4 would provide strong evidence for the conformation of the aldehyde substituent.

Conformational Isomerism and Rotamer Analysis (e.g., Carboxaldehyde Moiety)

The structural dynamics of this compound are influenced by the rotational freedom of the carboxaldehyde group (-CHO) relative to the quinoline ring. Conformational isomerism in this molecule arises from the rotation around the single bond connecting the aldehyde carbon to the C5 position of the quinoline nucleus. This rotation gives rise to two primary planar conformers, often designated as syn and anti rotamers.

The orientation of the aldehyde's carbonyl group (C=O) with respect to the adjacent part of the quinoline ring defines these rotamers. The stability of these conformers and the energy barrier to rotation are dictated by a combination of steric and electronic effects. Steric hindrance between the aldehyde's oxygen or hydrogen atom and the peri-hydrogen at the C4 position of the quinoline ring plays a significant role. Furthermore, electronic interactions, such as resonance effects involving the aromatic system, the electron-withdrawing nitro group, and the carboxaldehyde group, influence the potential energy surface of this rotation. Computational studies on related aromatic aldehydes suggest that the energy barriers to rotation around the aryl-C(O) bond can be significant enough to potentially allow for the observation of distinct rotamers at low temperatures using techniques like dynamic NMR spectroscopy. researchgate.net The relative populations of the syn and anti conformers at equilibrium are determined by their respective thermodynamic stabilities.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. wikipedia.org For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers valuable insights into its structural integrity through the analysis of fragmentation patterns. libretexts.org

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. libretexts.org The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation.

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation process is driven by the presence of the nitro, carboxaldehyde, and quinoline functional groups. libretexts.org Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group components. researchgate.net

Common fragmentation steps include:

Loss of a nitro radical (•NO₂): This results in a fragment ion at [M - 46]⁺.

Loss of nitric oxide (•NO): This pathway yields a fragment at [M - 30]⁺.

Loss of a formyl radical (•CHO): Cleavage of the aldehyde group leads to a fragment at [M - 29]⁺.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting ion can lose CO, a common fragmentation for aldehydes, resulting in a fragment at [M - 29]⁺.

The resulting quinoline-based cations can undergo further fragmentation, providing additional structural information.

Table 1: Predicted EI-MS Fragmentation for this compound

Ion/FragmentDescriptionPredicted m/z
[C₁₀H₆N₂O₃]⁺Molecular Ion (M⁺)202
[C₁₀H₆NO]⁺Loss of nitro radical (•NO₂)156
[C₁₀H₆N₂O₂]⁺Loss of nitric oxide (•NO)172
[C₉H₆N₂O₂]⁺Loss of formyl radical (•CHO)173
[C₉H₅N₂O₂]⁺Loss of H radical and CO173

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to four or five decimal places). csic.es This technique allows for the differentiation between compounds that have the same nominal mass but different chemical formulas.

For this compound, HRMS would be used to confirm its elemental formula, C₁₀H₆N₂O₃. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be verified with high confidence. This is particularly useful in distinguishing the target compound from potential isomeric impurities or other contaminants. nih.govrsc.org

Table 2: Exact Mass Data for this compound

ParameterValue
Molecular FormulaC₁₀H₆N₂O₃
Nominal Mass202 Da
Monoisotopic (Exact) Mass202.03784 Da

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for assessing the purity of a volatile or semi-volatile compound like this compound and for analyzing it within a mixture.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific component. This process allows for the identification of the main compound by its retention time and mass spectrum, while also detecting and identifying any impurities present in the sample. copernicus.org This ensures that the obtained spectroscopic data corresponds solely to the compound of interest.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, encompassing ultraviolet-visible (UV-Vis) absorption and fluorescence emission techniques, investigates the electronic transitions within a molecule. These methods are used to characterize the optical properties of this compound, which are governed by the nature and extent of its conjugated π-electron system. hnue.edu.vn

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. tanta.edu.eg The spectrum of this compound is characterized by absorption bands arising from electronic transitions within its chromophores: the quinoline ring, the nitro group, and the carboxaldehyde group.

The key electronic transitions expected for this molecule are:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. youtube.com The extensive conjugation in the this compound system, involving the aromatic rings and the unsaturated substituents, leads to π → π* transitions that are shifted to longer wavelengths (a bathochromic shift) compared to the parent quinoline molecule. researchgate.net

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups or the nitrogen of the quinoline ring) to an antibonding π* orbital. hnue.edu.vn These transitions are characteristically weak or "forbidden" and appear at longer wavelengths than the main π → π* bands.

The presence of both the electron-donating quinoline ring system and the potent electron-withdrawing nitro and carboxaldehyde groups creates a "push-pull" electronic environment, which can give rise to intramolecular charge-transfer (ICT) character in some of the electronic transitions. researchgate.net The solvent polarity can also influence the position of these absorption maxima.

Table 3: General Electronic Transitions for this compound

Transition TypeOrbitals InvolvedRelative IntensityExpected Spectral Region
π → πBonding π to Antibonding πHigh (Allowed)Near UV (200-400 nm)
n → πNon-bonding to Antibonding πLow (Forbidden)Near UV / Visible (>300 nm)

Analysis of Excitation Energies and Absorption Wavelengths

Typically, the analysis of a compound like this compound would involve dissolving it in a suitable transparent solvent and measuring its absorbance across a range of wavelengths. The resulting spectrum would reveal characteristic absorption maxima (λmax), which correspond to the energies required to promote electrons from the ground state to various excited states. These transitions are often of the types π → π* and n → π*, characteristic of aromatic systems containing heteroatoms and chromophoric groups such as the nitro (NO₂) and aldehyde (CHO) groups. The positions and intensities of these absorption bands are influenced by the molecular structure, including the quinoline core and the electron-withdrawing nature of the substituents. However, without specific studies, any discussion of these properties for this compound remains speculative.

Table 1: Hypothetical Data Structure for Excitation Energies and Absorption Wavelengths of this compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Data Not AvailableData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as no specific data could be located for this compound.

Fluorescence Spectroscopy and Quantum Yield Measurements

Detailed research findings on the fluorescence properties and quantum yield of this compound are not available in the surveyed scientific literature. Fluorescence spectroscopy involves measuring the emission of light from a substance that has absorbed light. This analysis provides insights into the molecule's excited state dynamics, including its ability to return to the ground state via radiative pathways.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The presence of a nitro (NO₂) group, which is a strong electron-withdrawing group, often leads to the quenching of fluorescence in aromatic compounds. This effect can occur through the enhancement of non-radiative decay pathways, such as intersystem crossing to the triplet state, thereby reducing or eliminating fluorescence emission.

To determine the fluorescence characteristics of this compound, experimental measurements would be required. This would involve recording its excitation and emission spectra and performing quantum yield calculations, typically using a reference standard with a known quantum yield. Without such experimental data, a quantitative assessment of this compound's luminescent properties cannot be provided.

Table 2: Hypothetical Data Structure for Fluorescence Properties of this compound

SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as no specific data could be located for this compound.

**computational Chemistry and Theoretical Investigations of 6 Nitro 5 Quinolinecarboxaldehyde**

Density Functional Theory (DFT) Calculations for Molecular Architecture and Energetics

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 6-Nitro-5-quinolinecarboxaldehyde, a systematic DFT analysis would be foundational to understanding its chemical nature.

Geometry Optimization and Derivation of Energy Parameters

A crucial first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, its ground state conformation. From this optimized structure, key energy parameters such as the total energy, heat of formation, and strain energy can be derived. While detailed studies exist for the parent compound, 6-quinolinecarboxaldehyde, which provide precise bond lengths, bond angles, and dihedral angles, no such specific data has been published for its 6-nitro derivative.

Prediction and Simulation of Spectroscopic Data (IR, NMR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic signatures. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can aid in the identification and characterization of a compound. Simulated spectra for related nitro-substituted quinolines have been reported, but a specific vibrational frequency analysis or prediction of chemical shifts and electronic transitions for this compound is not found in the literature.

Analysis of Molecular Electrostatic Potential (MESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis would be critical for understanding how this compound might interact with other molecules, but specific MESP plots and detailed analyses for this compound have not been documented.

Investigation of Atomic Partial Charges and Electronic Orbitals

Understanding the distribution of electron density across a molecule is fundamental to explaining its reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. Furthermore, visualization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's electronic behavior. Again, while these analyses are common for many organic molecules, specific data for this compound are conspicuously absent.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the method of choice for investigating the properties of molecules in their electronically excited states, which is essential for understanding their photochemistry and UV-Vis spectra.

HOMO-LUMO Energy Gap Analysis and Electronic Transitions

The energy difference between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies that a molecule is more reactive. TD-DFT calculations can precisely determine the energies of these orbitals and predict the nature of electronic transitions between them, which correspond to the absorption of light at specific wavelengths. For numerous quinoline (B57606) derivatives, these studies have provided valuable information on their electronic properties, but a specific HOMO-LUMO energy gap value and a detailed account of the electronic transitions for this compound are not available in existing research.

Computational Prediction of Electronic Spectra

The electronic absorption spectra of quinoline derivatives, including this compound, can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). core.ac.ukresearchgate.net This computational method calculates the energies of electronic excited states, which correspond to the absorption of light at specific wavelengths. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculation. diva-portal.orgmdpi.com

Studies on related quinoline chalcones have shown that hybrid functionals like PBE1PBE, in conjunction with a 6-31G basis set, can provide reliable predictions of the maximum absorption wavelength (λmax), especially when solvent effects are incorporated using models like the Polarizable Continuum Model (PCM). mdpi.com The calculations reveal that the primary absorption bands in these types of molecules typically arise from π→π* electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For complex molecules, the choice of functional must be carefully considered; for instance, dispersion-corrected functionals are better at modeling π-stacking interactions which can influence the electronic properties and thus the spectrum. diva-portal.org

The table below illustrates typical data obtained from TD-DFT calculations for predicting electronic spectra, based on studies of similar quinoline derivatives. researchgate.netmdpi.com

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.203870.45HOMO → LUMO (95%)
S0 → S23.553490.12HOMO-1 → LUMO (88%)
S0 → S33.983110.25HOMO → LUMO+1 (91%)

Note: This data is representative and illustrates the type of information generated from TD-DFT calculations.

Advanced Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Advanced conformational analysis, employing computational methods, allows for the exploration of the molecule's potential energy surface (PES) to identify stable conformers and the energy barriers between them. researchgate.netnih.gov

For quinoline derivatives with a carboxaldehyde group, a key factor is the orientation of the aldehyde group relative to the quinoline ring. researchgate.net Theoretical calculations on 6-quinolinecarboxaldehyde have indicated the existence of at least two stable conformers. One conformer is stabilized by an intramolecular hydrogen bond between the aldehyde's oxygen atom and a nearby hydrogen on the quinoline ring, making it the more stable ground state. researchgate.net The process involves scanning torsional angles, such as the one defining the rotation of the C-CHO bond, and optimizing the geometry at each step to map out the potential energy profile. diva-portal.org

Furthermore, studies on quinoline dimers have highlighted the importance of π-π stacking interactions, which can influence the preferred conformation. The substitution pattern on the quinoline ring significantly affects these interactions. For instance, substituents at the 6-position can facilitate intramolecular stacking in an anti-parallel conformation. Mapping the PES provides a detailed understanding of these non-covalent interactions and the relative energies of different spatial arrangements, which is crucial for understanding molecular recognition and crystal packing.

Mechanistic Investigations of Chemical Transformations Involving this compound

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and selectivity.

Formylation of activated aromatic rings can be achieved through various methods, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. Computational studies have been conducted to understand the regioselectivity of these reactions on quinoline scaffolds. For activated quinolines, such as those with a hydroxyl or amino group, formylation can potentially occur at multiple positions, primarily C5 and C7.

In the Vilsmeier-Haack reaction, the active electrophile is the Vilsmeier reagent, a chloroiminium ion. For the Reimer-Tiemann reaction, the electrophile is dichlorocarbene (B158193). Computational analysis of the reaction pathways, including the stability of the intermediate Wheland cations (σ-complexes), can explain the observed product ratios. For example, in the double formylation of 8-hydroxy-2-methylquinoline, the electron-donating hydroxyl group activates both the C5 and C7 positions, and computational models can rationalize the conditions under which dicarbaldehyde products are formed. The electron-withdrawing nature of the electrophiles in both the Vilsmeier-Haack and Reimer-Tiemann reactions deactivates the ring towards subsequent substitutions, yet computational insights can reveal the subtle electronic factors that allow for double formylation in highly activated systems.

The Henry (or nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone. The reaction of this compound with a nitroalkane would proceed via the addition of a nitronate anion to the aldehyde group, forming a β-nitro alcohol. All steps of the Henry reaction are reversible.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in investigating the mechanism and stereoselectivity of the Henry reaction. These studies can model the transition states for C-C bond formation and explain the influence of catalysts, such as chiral copper(II) complexes, on the enantioselectivity of the reaction. By analyzing the energies of different reaction pathways, researchers can predict which diastereomer or enantiomer is favored.

A common subsequent reaction for β-nitro alcohols is the elimination of water to form a nitroalkene. In some cases, particularly under acidic or thermal conditions, elimination of nitrous acid (HNO₂) can occur, leading to the formation of an α,β-unsaturated carbonyl compound. The pathways for these elimination reactions can also be modeled computationally to determine activation barriers and reaction thermodynamics, providing a complete picture of the potential transformations of the initial Henry adduct.

The Friedel-Crafts reaction is a classic method for alkylating or acylating aromatic rings. However, its application to quinoline presents significant challenges. The nitrogen atom in the quinoline ring is basic and reacts with the Lewis acid catalyst (e.g., AlCl₃), neutralizing it. This forms a positively charged quinolinium species, which strongly deactivates the aromatic ring towards further electrophilic attack.

For other electrophilic aromatic substitution (EAS) reactions, such as nitration, computational methods are vital for predicting regioselectivity. A theoretical study on the nitration of tetrahydroquinoline demonstrated that the outcome is highly dependent on whether the quinoline nitrogen is protonated. By calculating the stability of the σ-complex intermediates for substitution at each possible position, the preferred site of reaction can be determined. These computational models, often using DFT at levels like B3LYP/6-31++G**, accurately predict the experimental outcomes by accounting for the electronic effects of the existing substituents (the nitro and aldehyde groups in this compound) and the protonation state of the ring.

The table below summarizes the predicted regioselectivity for an EAS reaction on a model quinoline system based on the calculated stability of the intermediate σ-complex.

Position of AttackRelative Energy of σ-complex (kcal/mol) - NeutralRelative Energy of σ-complex (kcal/mol) - ProtonatedPredicted Major Product
C-60.05.2C-6 Isomer
C-81.54.1Minor Product
C-74.80.0C-7 Isomer
C-36.28.9Not favored

Note: This data is representative, based on theoretical studies of substituted quinolines like in reference, illustrating how computational energetics predict reaction outcomes.

Computational Design and Screening of Quinoline Derivatives

Computational chemistry plays a pivotal role in the modern drug discovery and materials science pipeline through the in silico design and screening of novel molecules. Starting from a core scaffold like this compound, thousands of virtual derivatives can be generated and evaluated for desired properties.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling correlate the three-dimensional structures of molecules with their biological activity. This allows for the identification of key structural features that enhance potency. Molecular docking is another widely used method to predict the binding affinity and interaction mode of a designed ligand with a biological target, such as an enzyme's active site. For example, quinoline derivatives have been designed and screened in silico as potential protease inhibitors, with docking studies revealing key hydrogen bond and π-stacking interactions with protein residues.

Furthermore, computational tools are used to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new compounds, helping to prioritize candidates with drug-like properties for synthesis and experimental testing. This rational design approach significantly accelerates the development of new therapeutic agents and functional materials based on the quinoline framework.

**reactivity and Derivatization Strategies for 6 Nitro 5 Quinolinecarboxaldehyde**

Reactions at the Formyl Group

The aldehyde (formyl) group is a versatile handle for introducing molecular diversity. It readily undergoes condensation reactions with various nucleophiles to form new carbon-nitrogen and carbon-carbon double bonds.

The reaction of 6-nitro-5-quinolinecarboxaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the imine. youtube.comyoutube.com The formation of a protonated Schiff base is a key intermediate in this process. youtube.com

These reactions are often catalyzed by acids and can be reversible. The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to form the final imine product. youtube.com The synthesis of Schiff bases from p-nitrobenzaldehyde and various amines has been reported, highlighting the general applicability of this reaction to nitroaromatic aldehydes. ijtsrd.com The resulting Schiff base derivatives, such as those incorporating nitroimidazole and quinoline (B57606) nuclei, have been investigated for their potential biological activities. nih.gov

Table 1: Examples of Schiff Base Formation with Primary Amines
Amine ReactantResulting Schiff Base DerivativeReaction ConditionsReference
Primary AminesImine (Schiff Base)Acid catalysis, dehydration youtube.comyoutube.com
m-Nitroaniline1-Nitro-4-(1-imino,4-nitrophenyl)benzeneStirring, NaOH catalyst, reflux ijtsrd.com
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetohydrazideSchiff's base derivatives with nitroimidazole and quinoline nucleiNickel(II) nitrate (B79036) catalyst, ethanol, reflux nih.gov

Similar to the reaction with primary amines, this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. This reaction involves the condensation of the aldehyde with the terminal nitrogen atom of the hydrazine, resulting in a C=N-N linkage. The reaction of various aldehydes with hydrazine hydrate (B1144303) is a common method for preparing hydrazones. nih.gov

The synthetic utility of hydrazones is well-established, and they serve as important intermediates in organic synthesis. For instance, hydrazones derived from nicotinohydrazide have been synthesized and studied for their conformational properties and biological activities. nih.gov The coupling of hydrazines with aldehydes can be facilitated by various methods, including mechanochemical grinding. mdpi.com

Table 2: Synthesis of Hydrazones from Aldehydes
Hydrazine ReactantResulting Hydrazone DerivativeReaction ConditionsReference
Hydrazine HydrateSteroidal pyrazolines (via hydrazone intermediate)Reflux nih.gov
HydrazidesHydrazonesCondensation with aldehydes nih.gov
Various HydrazinesHydrazonesMechanochemical grinding mdpi.com

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound, such as an aldehyde. tcichemicals.comtcichemicals.comorganic-chemistry.org This base-catalyzed reaction generates β-hydroxy nitro compounds, which are valuable synthetic intermediates. tcichemicals.comorganic-chemistry.org The acidic nature of the α-protons of nitroalkanes allows for their deprotonation by a base, forming a stabilized anion that acts as the nucleophile. tcichemicals.com

The reaction can be catalyzed by both organic and inorganic bases. tcichemicals.com Depending on the reaction conditions and the substrate, the initial β-hydroxy nitro adduct can undergo dehydration to yield a nitroalkene. organic-chemistry.org Asymmetric versions of the Henry reaction have been developed using chiral catalysts to control the stereochemistry of the newly formed stereocenter. nih.gov

Table 3: Overview of the Henry (Nitroaldol) Reaction
ReactantsProductsCatalystsKey FeaturesReference
Aldehydes/Ketones, Nitroalkanesβ-Hydroxy nitro compoundsOrganic or inorganic basesC-C bond formation, can lead to nitroalkenes upon dehydration tcichemicals.comtcichemicals.comorganic-chemistry.org
α-Ketoesters, NitromethaneChiral β-nitroalcoholsChiral Cinchona alkaloidsEnantioselective nih.gov
Aldehydes, NitromethaneChiral nitroalcohols or β-nitrostyrenesChiral copper(II) complexSelectivity controlled by the base nih.gov

The Wittig reaction provides a powerful method for the synthesis of alkenes (olefins) from aldehydes and ketones. masterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide, which is typically prepared from the corresponding phosphonium salt by treatment with a strong base. The ylide then reacts with the aldehyde to form a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

This methodology can be applied to this compound to synthesize various vinyl quinoline derivatives. The synthesis of vinyl quinolines has been achieved using microwave-assisted reactions on solid supports, which can lead to increased yields and reduced reaction times. jocpr.com The resulting vinyl quinolines are of interest due to their potential biological activities, as demonstrated by the investigation of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as antimetastatic agents. nih.gov

Table 4: Wittig Reaction for Vinyl Quinoline Synthesis
ReactantsProductKey FeaturesReference
Aldehyde, Phosphonium ylideAlkene (Vinyl quinoline)Carbon-carbon double bond formation masterorganicchemistry.com
Substituted quinoline-2(1H)-one, POCl₃2-Chloro-3-vinyl quinolineMicrowave-assisted, solid support jocpr.com
Quinaldine derivatives2-[2-(5-Nitrofuran-2-yl)vinyl]quinoline derivativesSynthesis and evaluation of biological activity nih.gov

Transformations Involving the Nitro Group

The nitro group of this compound is a key functionality that can be chemically transformed, most notably through reduction to an amino group.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. Various methods are available for this conversion, including catalytic hydrogenation and chemical reduction. mdpi.com Catalytic reduction often employs catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. nih.gov This method is generally efficient and provides good yields.

Chemical reducing agents can also be employed. For instance, stannous chloride (SnCl₂) in acidic media is a common reagent for the reduction of nitroarenes. nih.gov The resulting aminoquinolines are valuable building blocks for the synthesis of more complex heterocyclic systems and have been explored for their potential biological applications. The reduction of nitro compounds can also be achieved using metal reductants in aqueous solutions or other reducing agents like borohydrides. mdpi.com

Table 5: Reduction of the Nitro Group
Reducing Agent/MethodProductKey FeaturesReference
Catalytic Hydrogenation (e.g., Pd/C, H₂)AminoquinolineEfficient, good yields nih.gov
Stannous Chloride (SnCl₂)AminoquinolineMild conditions, tolerates various functional groups nih.gov
Metal Reducing AgentsPhenylhydroxylamines/AminesReduction in aqueous solution mdpi.com

Reactions of the Nitro Group in the Context of Multi-Component Transformations

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.comorganic-chemistry.org In the context of this compound, the nitro group plays a pivotal, albeit indirect, role in such transformations. Its primary function is as a latent amino group, which can be unmasked under the reaction conditions to participate in subsequent cyclization cascades. nih.gov

A prominent example of this is the domino nitro reduction-Friedländer heterocyclization. nih.govresearchgate.net This process circumvents the often-limited availability of 2-aminobenzaldehyde (B1207257) derivatives by generating them in situ from their corresponding nitro compounds. nih.govresearchgate.net In a typical procedure, this compound is treated with a reducing agent, such as iron in acetic acid (Fe/AcOH), in the presence of an active methylene (B1212753) compound (AMC). nih.gov The reaction proceeds through a sequence of steps:

In Situ Reduction : The nitro group is reduced to a primary amine, yielding the transient 6-amino-5-quinolinecarboxaldehyde. nih.gov This reduction is a critical initiating step for the multicomponent sequence. nih.gov

Knoevenagel Condensation : The newly formed amino-aldehyde undergoes a Knoevenagel condensation with the active methylene compound. nih.gov

Cyclization : The intermediate from the condensation then undergoes an intramolecular cyclization, where the aniline (B41778) nitrogen attacks a ketone carbonyl group of the AMC partner. nih.gov

Dehydration : Subsequent dehydration leads to the formation of a new, annulated heterocyclic ring system.

This strategy demonstrates the utility of the nitro group as a masked functional group that triggers a cascade of bond-forming events in a single pot, which is a hallmark of MCRs. nih.gov The strong electron-withdrawing nature of the nitro group also activates the scaffold for certain nucleophilic reactions, a property that is fundamental to its role in various transformations. nih.gov

Reactivity of the Quinoline Ring System

The reactivity of the quinoline core in this compound is heavily influenced by the electronic properties of the nitro and aldehyde substituents. The strongly deactivating nitro group makes the benzene (B151609) portion of the quinoline ring electron-deficient, which generally hinders classical electrophilic aromatic substitution. nih.gov However, the quinoline scaffold provides multiple sites for strategic functionalization through cyclization and carbon-carbon bond-forming reactions.

The Friedländer annulation is a powerful and direct method for synthesizing substituted quinolines. nih.gov The classic reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, often catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org

In the case of this compound, the Friedländer synthesis is contingent upon the initial reduction of the nitro group to an amine, as described in the domino process (Section 5.2.2). nih.govresearchgate.net Once the 6-amino-5-quinolinecarboxaldehyde intermediate is formed, it can react with various ketones or other active methylene compounds to generate complex, polycyclic aromatic systems. nih.gov The reaction mechanism typically involves an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to furnish the final annulated product. wikipedia.org The versatility of the Friedländer reaction allows for the creation of a diverse library of fused heterocyclic systems by varying the active methylene partner.

Below is a table illustrating potential polycyclic systems formed from the in situ generated 6-amino-5-quinolinecarboxaldehyde via Friedländer condensation with various active methylene compounds.

Active Methylene Compound Resulting Polycyclic System Core
CyclohexanoneBenzo[b] nih.govresearchgate.netphenanthroline
Acetone4-Methylbenzo[b] nih.govresearchgate.netphenanthroline
Ethyl AcetoacetateEthyl 4-methylbenzo[b] nih.govresearchgate.netphenanthroline-2-carboxylate
Acetylacetone3-Acetyl-4-methylbenzo[b] nih.govresearchgate.netphenanthroline
CyclopentanoneCyclopenta[b]benzo[g] nih.govmdpi.comnaphthyridine

The formation of new carbon-carbon bonds directly on the quinoline ring of this compound is challenging due to the presence of the strongly electron-withdrawing nitro group. nih.gov Traditional electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation with arenes in acidic media, are generally not feasible on such an electron-poor aromatic system.

Modern synthetic methods, however, offer alternative pathways. While not a reaction with arenes, the nitro group itself can facilitate certain C-C bond formations. For instance, in nitro-promoted cyclizations, the nitro group activates the scaffold for nucleophilic attack at a neighboring position, which can lead to the formation of new rings. nih.gov The nitroalkene moiety within certain nitropyridones, analogous to nitroquinolines, is susceptible to nucleophilic reactions like Michael additions, which form C-C bonds. nih.govresearchgate.net

Direct C-H functionalization has emerged as a step- and atom-economical strategy for modifying complex aromatic scaffolds. nih.gov For the quinoline ring system, these reactions are typically achieved using transition metal catalysis, where the regioselectivity is controlled by a directing group. nih.gov

The quinoline nitrogen itself can serve as a native directing group, guiding the functionalization to the C-8 position through the formation of a stable cyclometalated intermediate. nih.gov Various transition metals, including palladium, rhodium, and iridium, are commonly used for these transformations. nih.gov While the substituents on this compound are not classical directing groups for C-H activation, their profound electronic influence would be a critical factor in determining the outcome of any such reaction. The development of methods for the regioselective direct C-H functionalization of quinoline derivatives is a significant area of research, allowing for the introduction of a wide array of functional groups that would be difficult to install using conventional methods. nih.gov

The table below summarizes common catalytic systems used for directed C-H functionalization on a general quinoline scaffold.

Catalyst System Typical Position Functionalized Type of Functionalization Reference
Pd(OAc)₂C-8 (N-directed), C-2, C-3, C-5Arylation, Alkenylation, Acetoxylation nih.gov
[RhCp*Cl₂]₂C-8 (N-directed)Alkylation, Amidation nih.gov
[Ir(cod)Cl]₂C-8 (N-directed)Borylation nih.gov
Cu(OAc)₂C-8 (N-directed), C-2Amination, Thiolation nih.gov

Derivatization for Analytical and Advanced Synthetic Applications

The aldehyde functionality of this compound is a prime site for derivatization, enabling its use in creating advanced materials and analytical reagents.

Fluorescent derivatization is a widely used analytical technique for the sensitive detection and quantification of molecules that lack a native fluorophore. mdpi.com The strategy involves reacting the analyte with a non-fluorescent or weakly fluorescent reagent to yield a highly fluorescent product. mdpi.com The intensity of the fluorescence can then be measured and correlated to the analyte's concentration. mdpi.com

This compound possesses the necessary structural features to serve as a precursor for such a derivatization reagent. The aldehyde group can readily react with primary amines—a functional group present in numerous biomolecules, pharmaceuticals, and metabolites (e.g., amino acids, catecholamines)—to form a Schiff base (imine). This reaction extends the π-conjugated system of the quinoline ring, which is expected to induce or enhance fluorescence. The electron-withdrawing nitro group can further modulate the photophysical properties of the resulting fluorophore, potentially leading to a larger Stokes shift and reduced background interference. The significant advantage of such a system is that fluorescence is generated only upon reaction with the target analyte, allowing for direct measurement from the reaction mixture without needing to separate the excess reagent. mdpi.com

The table below outlines potential analytes that could be derivatized with this compound and the resulting fluorescent adducts.

Analyte Class Example Analyte Derivatization Reaction Resulting Fluorescent Adduct
Amino AcidsGlycineSchiff Base FormationN-(6-nitroquinolin-5-ylmethylene)glycine
Biogenic AminesHistamineSchiff Base FormationImine adduct of histamine
PharmaceuticalsAmphetamineSchiff Base FormationImine adduct of amphetamine
PeptidesN-terminal amineSchiff Base FormationPeptide labeled at N-terminus

Insufficient Data Available for "this compound" as a Chromophoric Derivatization Reagent

Following a comprehensive and thorough search of scientific literature and databases, it has been determined that there is a significant lack of available research data specifically detailing the use of This compound as a chromophoric derivatization reagent for spectroscopic detection.

Extensive queries have failed to identify any published studies that provide the necessary detailed findings, such as reaction conditions, analyte specificity, and spectroscopic characteristics of the resulting derivatives. This absence of empirical data prevents the generation of a scientifically accurate and informative article section on this specific topic as requested.

Therefore, the section on "5.4.2. Chromophoric Derivatization Reagents for Spectroscopic Detection" focusing on this compound cannot be provided at this time. To maintain the integrity and scientific accuracy of the content, it is crucial to rely on established and verifiable research, which is not currently available for this particular application of the compound.

**advanced Applications and Utilization of 6 Nitro 5 Quinolinecarboxaldehyde in Organic Synthesis**

Role as a Key Building Block for Complex Heterocyclic Architectures

The aldehyde functionality of 6-nitro-5-quinolinecarboxaldehyde serves as a prime reactive site for the construction of fused heterocyclic systems through intramolecular cyclization strategies. While direct, specific examples in peer-reviewed literature are not extensively documented, the known reactivity of aromatic nitroaldehydes suggests a significant potential for this compound in the synthesis of complex polycyclic heterocycles.

One plausible synthetic route involves the initial reduction of the nitro group to an amino group. The resulting 6-amino-5-quinolinecarboxaldehyde is a bifunctional intermediate poised for intramolecular cyclization. For instance, reaction with a suitable one-carbon unit could lead to the formation of novel tricyclic systems. The general principle of such transformations is well-established in heterocyclic chemistry.

To illustrate this potential, consider the following hypothetical reaction scheme, which is based on established synthetic methodologies for related compounds:

ReactantReagentProduct ClassPotential Significance
6-Amino-5-quinolinecarboxaldehydeFormic Acid or derivativePyrido[3,2-f]quinazoline derivativeCore scaffold for biologically active molecules
6-Amino-5-quinolinecarboxaldehydePhosgene or equivalentPyrido[3,2-f]quinazolinone derivativePotential kinase inhibitors or anticancer agents

This table presents hypothetical, yet chemically plausible, transformations to highlight the synthetic potential of this compound as a precursor to complex heterocyclic systems.

The strategic manipulation of the amino and aldehyde functionalities in the reduced intermediate can thus pave the way for a diverse array of complex heterocyclic architectures, which are often privileged structures in medicinal chemistry due to their ability to interact with biological targets.

Precursor in the Synthesis of Novel Fluorescent Dyes and Advanced Ligands

The inherent aromaticity and the presence of electronically active substituents make the quinoline (B57606) ring a favorable scaffold for the development of fluorescent materials. This compound can serve as a crucial precursor for the synthesis of novel fluorescent dyes and advanced ligands, primarily through the formation of Schiff bases.

Condensation of the aldehyde group with various primary amines leads to the formation of imines, which can exhibit interesting photophysical properties. The electronic nature of the substituent on the amine can be systematically varied to tune the absorption and emission characteristics of the resulting dye.

Amine ReactantResulting Ligand/Dye ClassPotential Application
Aniline (B41778) derivativesN-Aryl-1-(6-nitroquinolin-5-yl)methaniminepH sensors, fluorescent probes
Diamine derivativesBis-Schiff base ligandsMetal ion sensors, catalysts
Hydrazine (B178648) derivativesHydrazone derivativesBioimaging agents

This interactive data table showcases the versatility of this compound in generating a variety of Schiff base derivatives with potential applications in fluorescence and coordination chemistry.

Furthermore, the nitro group, being a strong electron-withdrawing group, can enhance the intramolecular charge transfer (ICT) character of the resulting dyes, which is often a key factor for achieving strong and environmentally sensitive fluorescence. The Schiff base ligands derived from this aldehyde can also act as advanced ligands for the coordination of metal ions, leading to the formation of metallo-supramolecular assemblies with unique photophysical or catalytic properties.

Intermediate in the Preparation of Specialized Organic Compounds and Polymers

Beyond its role in the synthesis of heterocycles and dyes, this compound can function as a valuable intermediate in the preparation of other specialized organic compounds. The aldehyde group can be subjected to a wide range of organic transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in various carbon-carbon bond-forming reactions.

The corresponding 6-nitro-5-quinolinemethanol, obtained via reduction, could serve as a monomer for the synthesis of specialized polyesters or polyethers. The presence of the nitroquinoline moiety in the polymer backbone could impart unique thermal, optical, or electronic properties to the material.

Transformation of AldehydeResulting IntermediatePotential Application
Oxidation6-Nitroquinoline-5-carboxylic acidPrecursor to amides, esters, and other functional materials
Reduction(6-Nitroquinolin-5-yl)methanolMonomer for polymerization, building block for further synthesis
Wittig Reaction6-Nitro-5-(vinyl)quinoline derivativesMonomers for vinyl polymers, precursors for further functionalization

This table outlines the potential of this compound as a versatile intermediate for accessing a range of functionalized quinoline derivatives and polymers.

The synthesis of polymers incorporating the 6-nitroquinoline (B147349) unit is an area of research that holds promise for the development of new materials with tailored properties for applications in electronics, optics, and sensing. The combination of the rigid quinoline core with the reactive handles provided by the nitro and aldehyde (or its derivatives) groups makes this compound a compelling building block for materials science.

**quantitative Structure Activity Relationship Qsar Studies and Molecular Modeling in Quinolinecarbaldehyde Research**

Computational Methodologies for Deriving Molecular Descriptors

The foundation of any QSAR study lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Various computational methodologies are employed to derive these descriptors for quinoline (B57606) derivatives.

Two-dimensional QSAR (2D-QSAR) studies utilize descriptors derived from the 2D representation of molecules. A common approach involves using software like VLife MDS to calculate a wide range of descriptors, followed by the application of statistical methods such as Partial Least Squares (PLS) regression coupled with stepwise variable selection to build the QSAR model. scholarsresearchlibrary.com Another technique used for descriptor selection is the Genetic Function Approximation (GFA), which can identify the most relevant descriptors for predicting biological activity. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods consider the spatial arrangement of atoms. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps. nih.gov These maps highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, guiding structural modifications. nih.gov

Field-based methods align molecules based on their molecular fields, such as electrostatic and van der Waals potentials, which are represented by "field points" corresponding to local extrema. nih.gov For more fundamental property calculations, Density Functional Theory (DFT) is a powerful tool. Studies have benchmarked various functionals (e.g., B3LYP, PBEPBE) and basis sets (e.g., 6-311+G(2d)) to accurately calculate parameters like bond lengths, energies, and vibrational frequencies for quinolinecarboxaldehyde derivatives. researchgate.net

Table 1: Computational Methodologies in QSAR

Methodology Description Key Application/Output
2D-QSAR Uses descriptors from the 2D structure. Employs statistical methods like PLS and GFA for model building. scholarsresearchlibrary.comresearchgate.net Correlation of structural properties with activity (e.g., anti-TB MIC values). scholarsresearchlibrary.com
3D-QSAR Based on 3D molecular alignment. Includes methods like CoMFA and CoMSIA. nih.gov Generates 3D contour maps to visualize favorable and unfavorable regions for activity. nih.gov
DFT Quantum mechanical method for calculating electronic structure and properties. researchgate.net Provides accurate molecular parameters (bond lengths, energies, vibrational frequencies). researchgate.net

| Field-Based Alignment | Aligns molecules based on similarities in their molecular fields (electrostatic, van der Waals). nih.gov | Quantifies 3D similarity between different molecular structures. nih.gov |

Correlation of Structural Features with Specific Biological Activities (e.g., Anti-Tubercular Activity)

QSAR models are instrumental in establishing a direct correlation between the structural features of quinoline derivatives and their biological activities. A significant area of research has been their application as anti-tubercular agents.

In 2D-QSAR studies of quinoline derivatives against Mycobacterium tuberculosis, models have been developed that show a strong correlation between structural properties and the minimum inhibitory concentration (MIC). One such study yielded a model with high statistical significance, indicated by a squared correlation coefficient (r²) of 0.9182 and a cross-validated correlation coefficient (q²) of 0.8160, demonstrating its predictive power. scholarsresearchlibrary.com

3D-QSAR studies on 2-chloroquinoline (B121035) derivatives have utilized CoMFA and CoMSIA contour maps to identify specific structural features relevant to antimycobacterial activity. nih.gov These analyses provide a visual guide for designing more potent analogs. For instance, QSAR models for quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in anti-TB activity. nih.gov Specifically, a positive coefficient for the van der Waals parameter indicated that bulkier molecules might exhibit higher activity. nih.gov

Research has also identified that specific substitutions on the quinoline ring are crucial. The presence of an isoxazole-containing side-chain on the quinoline scaffold has led to compounds with submicromolar activity against replicating M. tuberculosis. johnshopkins.edu Furthermore, QSAR models have been successfully used to guide the design of substituted quinoline derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, including drug-resistant triple mutants. nih.gov

Table 2: QSAR Model Statistics for Anti-Tubercular Quinoline Derivatives

Parameter Value Significance
r² (squared correlation coefficient) 0.9182 Indicates a strong correlation between the model's predictions and the observed data. scholarsresearchlibrary.com
q² (cross-validated correlation coefficient) 0.8160 Demonstrates the model's internal predictive ability. scholarsresearchlibrary.com

| pred_r² (predictive correlation coefficient) | 0.6422 | Measures the model's ability to predict the activity of an external test set of compounds. scholarsresearchlibrary.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a dynamic, three-dimensional view of how a ligand like a quinolinecarboxaldehyde derivative interacts with its biological target.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function, often expressed as binding energy in kcal/mol. nih.gov This technique has been widely applied to quinoline derivatives against various targets. For instance, docking studies have explored the binding of quinolines to the bacterial DNA gyrase enzyme, a key target for antibiotics. nih.govfrontiersin.org In one study, a promising quinoline derivative showed a binding energy of -18.8 kcal/mol, significantly stronger than the standard drug isoniazid (B1672263) (-14.6 kcal/mol). nih.gov Other targets successfully studied include HIV reverse transcriptase, EGFR kinases, and the main protease of SARS-CoV-2. nih.govnih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and π-π stacking with specific amino acid residues in the target's active site (e.g., His41, Glu166 in SARS-CoV-2 Mpro). nih.gov

Molecular Dynamics (MD) Simulations build upon docking results to study the stability and conformational changes of the ligand-protein complex over time. A typical simulation might run for 100 to 200 nanoseconds. nih.govmdpi.com Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms over time, indicating the stability of the complex. mdpi.commdpi.com

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues, highlighting which parts of the protein interact most with the ligand. nih.govmdpi.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex accessible to the solvent, which can indicate compactness and binding. nih.gov

Binding Free Energy: More rigorous calculations like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can provide a more accurate estimation of the binding affinity. nih.gov

For example, MD simulations of quinolinone-thiosemicarbazones docked into tuberculosis protein targets showed stable binding energies ranging from -71.3 to -12.7 Kcal/mol over a 200 ns simulation, suggesting they are likely inhibitors. nih.gov

Table 3: Examples of Molecular Docking Targets for Quinoline Derivatives

Target Enzyme Disease/Function Example Binding Energy Reference
DNA Gyrase Antibacterial -18.8 kcal/mol nih.gov
InhA / DprE1 Anti-Tubercular -71.3 to -12.7 Kcal/mol (MD) nih.gov
EGFR Kinase (mutant) Anti-Cancer - nih.gov
HIV Reverse Transcriptase Anti-HIV - nih.gov

| SARS-CoV-2 Mpro | Anti-Viral | - | nih.gov |

Conformational Analysis and its Impact on Predicted Activities

The biological activity of a molecule is not solely determined by its 2D structure but is critically dependent on its three-dimensional shape or conformation. nih.gov Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. mdpi.com The conformational landscape of a flexible molecule like a quinolinecarboxaldehyde derivative can significantly influence its ability to bind to a target receptor. mdpi.com

Computational methods are essential for exploring this landscape. A common approach is to systematically scan torsional angles within the molecule, calculating the potential energy for each conformation to identify low-energy, stable structures. mdpi.com For example, a "scan with optimization" procedure can be applied where, for each increment of a chosen dihedral angle (e.g., 10°), the geometry of the rest of the molecule is optimized. mdpi.com

Molecular dynamics simulations are also a primary tool for conformational sampling, as they allow the molecule to explore different conformations over time in a simulated physiological environment. nih.gov Experimental techniques such as 2D-NMR can complement these computational studies to characterize the conformation of molecules in solution. nih.gov

The importance of this analysis is well-documented; studies on cyclic peptides have shown that the backbone conformation plays a decisive role in their antineoplastic activity, with acyclic, more flexible analogues being inactive. nih.gov Therefore, understanding the preferred conformations of quinolinecarboxaldehyde derivatives is a prerequisite for accurate molecular docking and the reliable prediction of biological activity, as the bioactive conformation must be accessible for the ligand to bind effectively to its target. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 6-Nitro-5-quinolinecarboxaldehyde in laboratory settings?

  • Methodological Answer : To minimize exposure risks, use personal protective equipment (PPE) including nitrile gloves and safety goggles. Ensure adequate ventilation (e.g., fume hoods) during handling. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents . Monitor storage conditions to prevent electrostatic discharge, as recommended in safety data sheets (SDS) .

Q. How should researchers address accidental exposure to this compound?

  • Methodological Answer : For inhalation, immediately move the affected individual to fresh air and seek medical attention if symptoms persist. In case of skin contact, wash thoroughly with soap and water for ≥15 minutes. For eye exposure, rinse with water for ≥15 minutes, remove contact lenses, and consult a physician. Avoid inducing vomiting if ingested; instead, rinse the mouth and seek medical help .

Q. What analytical techniques are suitable for confirming the purity and structure of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (¹H NMR) to verify structural integrity, focusing on characteristic peaks for the nitro and aldehyde groups. Mass spectrometry (ESI-MS or MALDI-TOF) can confirm molecular weight (e.g., [M+H]⁺ ions). High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yields?

  • Methodological Answer : Explore multi-step synthesis starting from 5-nitroquinoline derivatives. Optimize nitration and formylation conditions by varying catalysts (e.g., HNO₃/H₂SO₄ for nitration) and reaction temperatures. Monitor intermediates using thin-layer chromatography (TLC) and purify via column chromatography. For example, quinoline derivatives have been synthesized with ~53% yields using precursor-specific protocols .

Q. What strategies are effective for resolving contradictions in hazard data across different SDS sources?

  • Methodological Answer : Cross-reference SDS entries with peer-reviewed literature (e.g., decomposition products listed in Section 10 of SDS ). Conduct independent stability tests using thermogravimetric analysis (TGA) to identify decomposition temperatures and gas chromatography-mass spectrometry (GC-MS) to detect hazardous byproducts like nitrogen oxides .

Q. How does this compound interact with strong oxidizing agents, and how can reactivity risks be mitigated?

  • Methodological Answer : The compound may react exothermically with oxidizing agents, producing CO, CO₂, and NOₓ . Perform small-scale compatibility tests under controlled conditions (e.g., using differential scanning calorimetry, DSC). Design experiments in inert atmospheres (e.g., nitrogen) and avoid mixing with peroxides or chlorates .

Q. What experimental approaches are recommended for evaluating the biological activity of this compound?

  • Methodological Answer : Screen for antimicrobial or anticancer activity using in vitro assays (e.g., MTT assays on cancer cell lines). Structure-activity relationship (SAR) studies can guide derivatization; for example, nitro groups in quinoline derivatives are linked to DNA intercalation . Pair biological testing with computational modeling (e.g., molecular docking) to predict binding affinities.

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